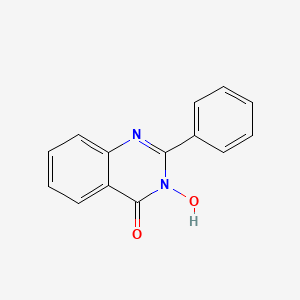

3-hydroxy-2-phenylquinazolin-4(3H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-2-phenylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-14-11-8-4-5-9-12(11)15-13(16(14)18)10-6-2-1-3-7-10/h1-9,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIMZZMIFKADVDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20326037 | |

| Record name | 3-Hydroxy-2-phenylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194327 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5319-72-2 | |

| Record name | NSC522958 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522958 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxy-2-phenylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable tools in drug discovery for predicting the activity of novel compounds, thereby prioritizing synthetic efforts.

For quinazolinone derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied. These methods generate 3D contour maps that visualize the regions around the molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields would likely enhance or diminish biological activity.

For instance, robust 3D-QSAR models have been developed for quinazoline-4(3H)-one analogs as EGFR inhibitors. nih.gov These models have demonstrated good predictive power, with high correlation coefficients (R²) and cross-validated correlation coefficients (Q²). nih.gov Such models provide crucial insights for the design of more potent therapeutic agents. Another study on quinazolinone derivatives containing hydrazone structures also successfully constructed a predictive 3D-QSAR model to guide future structural modifications for improved antitumor activity. rsc.org

While no specific QSAR models for 3-hydroxy-2-phenylquinazolin-4(3H)-one have been reported, the established methodologies for the broader quinazolinone class could be readily applied. A QSAR study on derivatives of this compound would involve synthesizing a library of analogs with diverse substitutions on the phenyl ring and the quinazolinone core. The biological activities of these compounds would then be determined and correlated with various molecular descriptors to build a predictive model. Such a model would be instrumental in the rational design of novel and more potent analogs of this compound for various therapeutic applications.

Biological and Pharmacological Activities and Associated Mechanisms of Action

Antimicrobial Activities

Derivatives of 3-hydroxy-2-phenylquinazolin-4(3H)-one have been investigated for their potential to combat various microbial pathogens, including bacteria and fungi. These studies reveal a spectrum of activity that varies depending on the specific substitutions on the quinazolinone core.

The antibacterial potential of quinazolinone derivatives has been explored against both Gram-positive and Gram-negative bacteria. Research indicates that the introduction of different functional groups to the 2-phenyl and 3-hydroxy positions significantly influences the antibacterial potency.

Derivatives of the quinazolinone scaffold have demonstrated notable activity against Gram-positive bacteria. For instance, certain 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones have been tested against Staphylococcus aureus and Bacillus subtilis. The incorporation of the 3-arylideneamino substituent was found to enhance the antibacterial activity of the quinazolone system. Specifically, compounds with chloro and nitro substitutions on the arylideneamino moiety showed varied activity against these Gram-positive strains.

In other studies, 2,3,6-trisubstituted quinazolin-4-one derivatives have also been evaluated. One such derivative, with a p-methoxybenzaldehyde substitution, displayed good activity against S. aureus. Furthermore, some 6-iodo-2-phenylquinazolin-4(3H)-one derivatives have exhibited excellent activity against Gram-positive bacteria, with large inhibition zones reported.

Table 1: Antibacterial Activity of Selected Quinazolinone Derivatives against Gram-Positive Bacteria

| Compound/Derivative | Bacterial Strain | Activity/Measurement | Reference |

|---|---|---|---|

| 3-(2-chlorobenzylideneamino)-2-phenylquinazolin-4(3H)-one | Staphylococcus aureus | MIC (µg/mL): 100 | |

| 3-(4-chlorobenzylideneamino)-2-phenylquinazolin-4(3H)-one | Staphylococcus aureus | MIC (µg/mL): 12.5 | |

| 3-(2-nitrobenzylideneamino)-2-phenylquinazolin-4(3H)-one | Staphylococcus aureus | MIC (µg/mL): 50 | |

| 3-(2-chlorobenzylideneamino)-2-phenylquinazolin-4(3H)-one | Bacillus subtilis | MIC (µg/mL): 50 | |

| 3-(4-chlorobenzylideneamino)-2-phenylquinazolin-4(3H)-one | Bacillus subtilis | MIC (µg/mL): 25 | |

| 3-(2-nitrobenzylideneamino)-2-phenylquinazolin-4(3H)-one | Bacillus subtilis | MIC (µg/mL): 100 | |

| 6-bromo-2-[o-imino-(4-thiazolidinone)-phenyl]-3-imino-(p-methoxybenzaldehyde)-Quinazolin-4(3H)-one | Staphylococcus aureus | Inhibition Zone (mm): 16 | |

| 6-iodo-2-phenyl-3-thioureido-quinazolin-4(3H)-one derivative | Gram-positive bacteria | Inhibition Zone (mm): ≥ 20 |

The efficacy of quinazolinone derivatives extends to Gram-negative bacteria, although often to a lesser extent than against Gram-positive strains. Studies on 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones have shown activity against Escherichia coli and Shigella dysenteriae. For example, a derivative with a 4-chloro substitution on the arylideneamino group was active against both of these Gram-negative bacteria.

Derivatives of 6-iodo-2-phenylquinazolin-4(3H)-one have demonstrated good activity against Gram-negative bacteria, with some compounds showing moderate activity against Pseudomonas aeruginosa. Similarly, certain 2,3,6-trisubstituted quinazolin-4-ones have been found to be active against P. aeruginosa and E. coli.

Table 2: Antibacterial Activity of Selected Quinazolinone Derivatives against Gram-Negative Bacteria

| Compound/Derivative | Bacterial Strain | Activity/Measurement | Reference |

|---|---|---|---|

| 3-(4-chlorobenzylideneamino)-2-phenylquinazolin-4(3H)-one | Escherichia coli | MIC (µg/mL): 50 | |

| 3-(4-nitrobenzylideneamino)-2-phenylquinazolin-4(3H)-one | Escherichia coli | MIC (µg/mL): 50 | |

| 3-(4-chlorobenzylideneamino)-2-phenylquinazolin-4(3H)-one | Shigella dysenteriae | MIC (µg/mL): 25 | |

| 3-(4-nitrobenzylideneamino)-2-phenylquinazolin-4(3H)-one | Shigella dysenteriae | MIC (µg/mL): 100 | |

| 6-bromo-2-[o-imino-(4-thiazolidinone)-phenyl]-3-imino-(p-methoxybenzaldehyde)-Quinazolin-4(3H)-one | Pseudomonas aeruginosa | Inhibition Zone (mm): 18 | |

| 6-bromo-2-[o-imino-(4-thiazolidinone)-phenyl]-3-imino-(m-chlorobenzaldehyde)-Quinazolin-4(3H)-one | Escherichia coli | Inhibition Zone (mm): 21 | |

| 6-iodo-2-phenyl-3-thioureido-quinazolin-4(3H)-one derivative | Gram-negative bacteria | Inhibition Zone (mm): 13-18 |

One of the proposed mechanisms for the antibacterial action of quinazolinone derivatives is the inhibition of DNA gyrase. This enzyme is crucial for bacterial DNA replication and is a well-established target for antibacterial drugs. Molecular docking studies have been performed on various quinazolinone derivatives to understand their binding affinity within the active site of E. coli DNA gyrase. These computational studies, along with in vitro enzyme inhibition assays, suggest that the quinazolinone scaffold can serve as a basis for the development of new DNA gyrase inhibitors. The inhibitory activity is often influenced by the nature of the substituents on the quinazolinone ring system.

In addition to antibacterial properties, various quinazolinone derivatives have been evaluated for their antifungal activity. Studies have shown that some of these compounds exhibit efficacy against pathogenic fungi such as Candida albicans and Aspergillus niger. For instance, certain 6-iodo-2-phenylquinazolin-4(3H)-one derivatives displayed moderate activity against C. albicans.

Other research on 2,3,6-trisubstituted quinazolin-4-ones has revealed that specific substitutions can lead to very good or even excellent activity against A. niger and C. albicans. The antifungal potency is highly dependent on the nature of the substituents attached to the core quinazolinone structure.

Table 3: Antifungal Activity of Selected Quinazolinone Derivatives

| Compound/Derivative | Fungal Strain | Activity/Measurement | Reference |

|---|---|---|---|

| 6-bromo-2-[o-imino-(4-thiazolidinone)-phenyl]-3-imino-(o-hydroxybenzaldehyde)-Quinazolin-4(3H)-one | Aspergillus niger | Inhibition Zone (mm): 22 | |

| 6-bromo-2-[o-imino-(4-thiazolidinone)-phenyl]-3-imino-(o-nitrobenzaldehyde)-Quinazolin-4(3H)-one | Aspergillus niger | Inhibition Zone (mm): 19 | |

| 6-bromo-2-[o-imino-(4-thiazolidinone)-phenyl]-3-imino-(m-nitrobenzaldehyde)-Quinazolin-4(3H)-one | Candida albicans | Inhibition Zone (mm): 20 | |

| 6-iodo-2-phenyl-3-thioureido-quinazolin-4(3H)-one derivative | Candida albicans | Inhibition Zone (mm): 12-15 |

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. Quinazolinone derivatives have been identified as a promising class of compounds in this regard. Various synthesized quinazolinone derivatives have been screened for their in vitro activity against M. tuberculosis strains.

For example, a series of 2,3-dihydroquinazolin-4(1H)-one derivatives were evaluated against the H37Rv strain of M. tuberculosis. Compounds with di-substituted aryl moieties containing halogens at the 2-position of the scaffold showed significant activity. Another derivative with an imidazole (B134444) ring at the 2-position also demonstrated notable inhibitory action against both susceptible and multi-drug resistant strains. These findings suggest that the quinazolinone scaffold is a valuable template for the development of novel antitubercular drugs.

**Table 4: Antitubercular Activity of Selected Quinazolinone Derivatives against *Mycobacterium tuberculosis***

| Compound/Derivative | Bacterial Strain | Activity/Measurement | Reference |

|---|---|---|---|

| 2-(2,4-dichlorophenyl)-2,3-dihydroquinazolin-4(1H)-one | M. tuberculosis H37Rv | MIC (µg/mL): 2 | |

| 2-(2,6-dichlorophenyl)-2,3-dihydroquinazolin-4(1H)-one | M. tuberculosis H37Rv | MIC (µg/mL): 2 | |

| 2-(1H-imidazol-2-yl)-2,3-dihydroquinazolin-4(1H)-one | M. tuberculosis H37Rv | MIC (µg/mL): 4 | |

| 2-(1H-imidazol-2-yl)-2,3-dihydroquinazolin-4(1H)-one | Multi-drug resistant M. tuberculosis | MIC (µg/mL): 16 |

Antibacterial Efficacy and Spectrum of Activity

Anticancer and Cytotoxic Activities

The 2-phenylquinazolin-4(3H)-one scaffold is a prominent feature in a variety of compounds exhibiting broad-spectrum cytotoxic activity against numerous human cancer cell lines.

Breast Cancer: Derivatives have shown significant cytotoxicity against breast cancer cell lines such as MCF-7. nih.govapjhs.comresearchgate.net One study reported that a series of quinazolin-4(3H)-one hydrazides exhibited potent inhibition of MCF-7 cells, with IC₅₀ values ranging from 0.20 to 0.84 µM, which was more effective than the control drug lapatinib (B449) (IC₅₀ = 5.90 µM). nih.gov Another study on 3-((1H-Benzo[d]imidazol-2-yl)methyl)-2-phenylquinazolin-4(3H)-one derivatives found that one compound achieved 70.74% cell growth inhibition in MCF-7 cells. apjhs.comresearchgate.net Furthermore, derivatives of 3-hydroxyquinazoline have been shown to induce a form of iron-dependent cell death known as ferroptosis in MCF-7 cells. abvpress.ru

Colon Cancer: The cytotoxic effects of these compounds extend to colon cancer cell lines like HCT-116 and HT-29. nih.govnih.gov For example, a quinazolinone-thiazole hybrid, compound A3, demonstrated an IC₅₀ of 12 µM on HT-29 cells. nih.gov

Liver Cancer: Against the human liver cancer cell line HepG2, certain 2-phenylquinazolin-4(3H)-one derivatives have shown promising antiproliferative activity, with IC₅₀ values as low as 3.24 µM, comparable to the standard drug sorafenib. nih.gov

Lung Cancer: Several studies have highlighted the antiproliferative activity of quinazolin-4(3H)-one derivatives in non-small cell lung cancer (NSCLC) cell lines, including A549 and the EGFR-TKI-resistant H1975 line. nih.govresearchgate.netnih.govmdpi.com One derivative, BIQO-19, was effective against a range of NSCLC cells, including those resistant to EGFR inhibitors. nih.govmdpi.com Another series of 2-(chloromethyl)-3-phenylquinazolin-4(3H)-ones showed better antitumor activity on the A549 cell line than the standard drug cisplatin, with IC₅₀ values below 10 µM. researchgate.net

Table 3: Cytotoxicity of Quinazolinone Derivatives Against Human Cancer Cell Lines

| Compound Type | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Quinazolin-4(3H)-one hydrazide | MCF-7 | Breast | 0.20 - 0.84 | nih.gov |

| 2-(chloromethyl)-3-phenylquinazolin-4(3H)-one | A549 | Lung | < 10 | researchgate.net |

| 2-phenylquinazolin-4(3H)-one derivative | HepG2 | Liver | 3.24 | nih.gov |

| Quinazolinone-thiazole hybrid (A3) | HT-29 | Colon | 12 | nih.gov |

| Quinazolin-4(3H)-one derivative (BIQO-19) | H1975 | Lung (EGFR-TKI resistant) | Effective Inhibition | nih.gov |

The PI3K/AKT signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is common in cancer. AKT kinase is therefore a significant target for anticancer drug development. While specific data for this compound is limited, related quinazolinone derivatives have been investigated as AKT inhibitors. An in silico study explored the pan-inhibitory mechanism of 2-(4-aminophenyl)-7-chloro-3H-quinazolin-4-one towards AKT, revealing a favorable binding affinity of -27.30 kcal/mol. This suggests that the quinazolinone scaffold can effectively interact with and potentially inhibit AKT, thereby disrupting its oncogenic signaling.

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a pivotal role in cell proliferation and is frequently overexpressed or mutated in various cancers. The quinazoline (B50416) core is a well-established pharmacophore for EGFR inhibitors, with marketed drugs like gefitinib (B1684475) and erlotinib (B232) belonging to this class. mdpi.com

Research has shown that various 2,3-disubstituted quinazolin-4(3H)-one derivatives are potent inhibitors of EGFR. nih.govnih.gov A series of these compounds demonstrated excellent EGFR inhibitory activity, with IC₅₀ values ranging from 0.097 to 0.181 µM, which is comparable to the positive control erlotinib (IC₅₀ = 0.056 µM). nih.gov Molecular docking studies have indicated that these compounds can act as ATP-competitive type-I inhibitors, binding to key residues in the EGFR kinase domain. nih.gov Another study identified a 2-benzyl-thio substituted quinazolinone with an EGFR-TK inhibitory activity IC₅₀ of 13.40 nM, more potent than gefitinib (IC₅₀ = 18.14 nM). bohrium.com These findings confirm that the quinazolin-4(3H)-one scaffold is a robust platform for the design of potent EGFR inhibitors. nih.govnih.gov

Table 4: EGFR Inhibitory Activity of Quinazolinone Derivatives

| Compound Type | Target | IC₅₀ | Reference |

|---|---|---|---|

| Quinazolin-4(3H)-one derivative (2i) | EGFR | 0.097 ± 0.019 µM | nih.gov |

| Quinazolin-4(3H)-one derivative (2h) | EGFR | 0.102 ± 0.014 µM | nih.gov |

| 2-benzyl-thio substituted quinazolinone (24) | EGFR-TK | 13.40 nM | bohrium.com |

| 8-methoxy-2-trimethoxyphenyl-3-substituted quinazoline-4(3H)-one (6) | EGFR | 106 nM | nih.gov |

Inhibition of Key Oncogenic Enzymes and Signaling Pathways

Central Nervous System (CNS) Activities

The quinazolin-4(3H)-one nucleus is a well-established pharmacophore associated with a wide range of central nervous system activities.

Derivatives of quinazolin-4(3H)-one have been extensively synthesized and evaluated for their anticonvulsant properties using various preclinical models, including the maximal electroshock (MES) seizure test and the subcutaneous pentylenetetrazole (scPTZ) induced seizure model. nih.gov These tests are standard screening tools for identifying compounds that can prevent seizure spread (MES test) or raise the seizure threshold (scPTZ test).

Another key model is the 6 Hz psychomotor seizure test, which is used to identify agents that may be effective against therapy-resistant partial seizures. In one study, a series of 2-(substituted)-3-{[substituted]amino}quinazolin-4(3H)-ones were assessed, with one compound showing 100% protection in the 6 Hz test in mice. Other research has identified several 1-(4-substituted-phenyl)-3-(4-oxo-2-phenyl/ethyl-4H-quinazolin-3-yl)-urea derivatives active in both MES and scPTZ screens. The anticonvulsant activity is influenced by the nature of substituents at positions 2 and 3 of the quinazolinone ring. For example, a butyl substitution at position 3 was found to have a significant effect on preventing seizure spread.

| Compound Series | Test Model | Key Findings | Reference |

|---|---|---|---|

| 2-(substituted)-3-{[substituted]amino}quinazolin-4(3H)-one | 6 Hz Psychomotor Seizure Test | Compound PhQZ 7 showed 100% protection at a 100 mg/kg dose. | |

| 3-[5-substituted phenyl-1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones | MES & scPTZ | Five compounds (4a, 4d, 4e, 4j, 4k) showed activity in one or more models. | nih.gov |

| Quinazolin-4(3H)-ones with butyl substitution at N-3 | scPTZ | Compounds 8, 13, and 19 exhibited 100% protection against PTZ-induced convulsions. | |

| 1-(4-substituted-phenyl)-3-(4-oxo-2-phenyl/ethyl-4H-quinazolin-3-yl)-urea | MES & scPTZ | Multiple compounds were active in MES (E1, E6, E9, E12, P3, P4, P6) and scPTZ (E1, P4, P6, P11) screens. |

Many quinazolinone derivatives exhibit CNS depressant and sedative-hypnotic properties. nih.gov These effects are often evaluated by measuring changes in locomotor activity using an actophotometer and assessing immobility time in the forced swim test. nih.gov

In one study, a series of 1-(4-substituted-phenyl)-3-(4-oxo-2-propyl-4H-quinazolin-3-yl)-urea derivatives were tested. Most of the synthesized compounds caused a significant decrease in locomotor activity, with reductions ranging from 37% to 52%. These compounds also increased immobility time in the forced swim test, indicating a potent CNS depressant effect. Similarly, another series of 2-styryl quinazoline-4(3H)-ones demonstrated significant sedative-hypnotic activity in an actophotometer screen. nih.gov The CNS depressant effects are a hallmark of this chemical class, stemming from their interaction with inhibitory neurotransmitter systems in the brain.

The primary mechanism for the anticonvulsant and sedative effects of many quinazolinone derivatives is believed to be the positive allosteric modulation of the GABA-A receptor. The GABA-A receptor is the main inhibitory neurotransmitter receptor in the brain; when activated by GABA, it opens a chloride ion channel, which hyperpolarizes the neuron and makes it less likely to fire an action potential.

Positive allosteric modulators (PAMs) bind to a site on the receptor that is distinct from the GABA binding site. This binding enhances the effect of GABA, typically by increasing the frequency or duration of the chloride channel opening. Several studies involving molecular docking have shown that quinazolinone derivatives can fit into the benzodiazepine (B76468) binding site on the GABA-A receptor. This proposed binding mechanism is supported by in vivo experiments where the anticonvulsant effects of a quinazolinone derivative were reversed by flumazenil, a known benzodiazepine site antagonist. Structure-activity relationship studies have identified key structural features required for this interaction, including the quinazolin-4(3H)-one moiety as a hydrophobic domain and the carbonyl group as a hydrogen bond acceptor.

The pharmacological profile of the quinazolinone scaffold extends to other potential neuropharmacological applications.

Antihistaminic Activity: Research into related heterocyclic structures has suggested potential antihistaminic activity. For example, a study on tricyclic benzothieno[2,3-d] nih.govnih.govtriazin-4-ones, which share structural similarities with quinazolinones, demonstrated competitive antagonism at the H1-receptor site in in-vitro tests on isolated guinea pig ileum. The compounds also showed significant protection against histamine-induced bronchospasm in vivo, suggesting potential applications in managing allergic reactions with a possibly lower sedative effect compared to standard antihistamines.

Antiparkinsonism Activity: Several quinazolinone derivatives have been synthesized and screened for potential antiparkinsonian activity. nih.gov In one study, a series of 3-amantadinyl-2-[(2-substituted benzylidenehydrazinyl)methyl]-quinazolin-4(3H)-ones were evaluated in rats for their effects on tremors, rigidity, and hypokinesia. nih.govnih.gov The results indicated that thiazolidinone derivatives of the quinazolinone scaffold showed more potent activity than azetidinone derivatives. Another study synthesized quinazolinone derivatives incorporating a dopamine (B1211576) moiety at the 2-position, with one compound showing potent antiparkinsonian activity. idosi.org These investigations highlight the versatility of the quinazolinone nucleus in designing agents for neurodegenerative disorders. nih.gov

Anti-inflammatory and Analgesic Activities

Derivatives of 2,3-disubstituted-4(3H)-quinazolinone have been recognized for their potential anti-inflammatory and analgesic properties. nih.gov These effects are often linked to the inhibition of key enzymes in the inflammatory pathway.

Cyclooxygenase (COX) is a critical enzyme in the synthesis of prostaglandins, which are key mediators of inflammation and pain. mdpi.com The enzyme exists in two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is induced during inflammation. mdpi.com Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. mdpi.comub.ac.id

Molecular docking studies have been employed to investigate the potential of quinazolinone derivatives as selective COX-2 inhibitors. nih.govub.ac.id These computational studies help to predict the binding affinity and interaction of these compounds with the active sites of COX-1 and COX-2 enzymes. nih.govub.ac.id For instance, a study on 3-amino-2-phenylquinazoline-4(3H)-one derivatives showed that certain compounds could exhibit selective COX-2 inhibitory activity. ub.ac.id The selectivity is determined by comparing the binding scores and interactions with amino acid residues in the active sites of both COX isoforms. ub.ac.id A lower rerank score for COX-2 compared to COX-1 suggests a higher binding affinity and potential for selective inhibition. ub.ac.id

In one such study, potent COX-2 inhibitors among a series of 2,3-disubstituted 4(3H)-quinazolinone derivatives were docked into the active sites of both COX-1 and COX-2. nih.gov The results indicated a greater recognition and more significant interactions at the COX-2 binding site compared to the COX-1 pocket, supporting the potential for selective COX-2 inhibition. nih.gov The specific interactions often involve the formation of hydrogen bonds with key amino acid residues within the active site of the COX-2 enzyme. nih.gov

Table 1: Molecular Docking Results for a 3-Amino-2-Phenylquinazoline-4(3H)-One Derivative

| Target Enzyme | Rerank Score (arbitrary units) | Implication |

|---|---|---|

| COX-2 | -85.2374 | Higher binding affinity, potential for inhibition. |

| COX-1 | -63.9889 | Lower binding affinity compared to COX-2. |

Data sourced from a molecular docking study on a derivative of 3-Amino-2-Phenylquinazoline-4(3H)-One. ub.ac.id

Antiviral Activities

The quinazolinone core has been identified as a "privileged scaffold" in the development of antiviral agents, with various derivatives showing activity against a broad spectrum of viruses. nih.govinternationalscholarsjournals.com

The main protease (Mpro), also known as 3C-like protease (3CLpro), is an essential enzyme for the replication of SARS-CoV-2, the virus that causes COVID-19. researchgate.netnih.govmdpi.com This makes it a prime target for the development of antiviral drugs. researchgate.netnih.govmdpi.com Quinazolin-4-one-based compounds have been identified as non-peptidic, non-covalent inhibitors of SARS-CoV-2 Mpro. nih.govnih.gov

Research has shown that certain quinazolin-4-one derivatives can exhibit significant inhibitory activity against SARS-CoV-2 Mpro. nih.gov For example, a derivative identified as compound C7 demonstrated superior inhibitory activity against the enzyme compared to the natural product baicalein, with an IC50 value of 0.085 µM. nih.govnih.gov This compound also showed effective inhibition of viral replication in SARS-CoV-2-infected Vero E6 cells. nih.govnih.gov X-ray co-crystal structures have revealed a non-covalent binding mechanism for these inhibitors within the Mpro active site. nih.gov Another quinazoline derivative, QZ4, was identified from a small library and showed an IC50 of approximately 6.5 µM against 3CLpro activity in a cell-based assay. researchgate.net

Table 2: Inhibitory Activity of Quinazolinone Derivatives against SARS-CoV-2 Mpro

| Compound | IC50 (µM) against Mpro | EC50 (µM) in Vero E6 cells |

|---|---|---|

| Compound C7 | 0.085 ± 0.006 | 1.10 ± 0.12 |

| Baicalein (reference) | 0.966 ± 0.065 | 5.15 ± 1.64 |

| QZ4 | ~6.5 | Not Reported |

Data sourced from studies on quinazolin-4-one based inhibitors. researchgate.netnih.govnih.gov

Derivatives of the quinazolinone scaffold have also been investigated for their activity against poxviruses, such as vaccinia virus. nih.govnih.gov In one study, a series of 1,2,3-triazole-containing 3-hydroxy-quinazoline-2,4(1H,3H)-diones were synthesized and evaluated for their antiviral properties. nih.gov One compound from this series, 24b11, displayed potent inhibitory activity against vaccinia virus with an EC50 value of 1.7 µM, which was significantly more potent than the reference drug Cidofovir. nih.gov Another study reported that a bromo-substituted quinazolinone derivative exhibited distinct antiviral activity against vaccinia virus. nih.gov Some 2,3-disubstituted quinazolin-4(3H)-ones have shown modest activity against vaccinia and cowpox viruses, with IC50 values in the range of 20-60 µM. researchgate.net

Table 3: Anti-Vaccinia Virus Activity of Quinazolinone Derivatives

| Compound | EC50 (µM) | Reference Drug (Cidofovir) EC50 (µM) |

|---|---|---|

| 24b11 | 1.7 | 25 |

Data from a study on 1,2,3-triazole-containing 3-hydroxy-quinazoline-2,4(1H,3H)-diones. nih.gov

The quinazolinone scaffold has been explored for its potential against the human immunodeficiency virus (HIV). internationalscholarsjournals.comnih.gov While some 2-phenyl-3-substituted quinazolin-4(3H)-ones have been reported to possess anti-HIV activity, the efficacy can be limited for certain derivatives. internationalscholarsjournals.com For instance, a series of novel 2,3-disubstituted quinazolin-4(3H)-ones were synthesized and evaluated for their in vitro antiviral activity against HIV, among other viruses. nih.gov The results from this particular study did not highlight significant anti-HIV activity for the tested compounds. Similarly, an evaluation of 1,2,3-triazole-linked 3-hydroxy-quinazoline-2,4(1H,3H)-diones against HIV-1 and HIV-2 did not yield potent inhibitors. nih.gov This indicates that while the quinazolinone core is a promising starting point, specific structural modifications are crucial for achieving potent anti-HIV activity.

The entry of SARS-CoV-2 into human cells is mediated by the interaction of the receptor-binding domain (RBD) of its spike protein with the human angiotensin-converting enzyme 2 (ACE2) receptor. biorxiv.org Blocking this interaction is a key strategy for developing antiviral therapeutics. biorxiv.org Research into 2-anilinoquinazolin-4(3H)-one derivatives has shown their potential as SARS-CoV-2 entry inhibitors. researchgate.net These compounds have demonstrated inhibitory activity against both SARS-CoV-2 and MERS-CoV in vitro. researchgate.net Studies have shown that these derivatives can effectively block the binding of the SARS-CoV-2 spike protein RBD to the ACE2 receptor. biorxiv.org In vivo studies with these compounds in human ACE2 transgenic mice have shown improved survival rates and reduced viral loads in the lungs, indicating their potential as oral antiviral candidates against SARS-CoV-2 infection. researchgate.net

Metabolic and Other Therapeutic Applications

Derivatives of the quinazolinone framework have been investigated for numerous health applications, demonstrating their versatility and potential as therapeutic agents.

Antidiabetic Activity (e.g., Alpha-Amylase and Alpha-Glucosidase Inhibition)

A key strategy in managing type 2 diabetes is to control postprandial hyperglycemia by inhibiting carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase. nih.gov The inhibition of these enzymes delays carbohydrate digestion, leading to a reduced rate of glucose absorption. nih.gov

The quinazolinone structure has been identified as a promising pharmacophore for developing α-glucosidase inhibitors. semanticscholar.orgmdpi.com For instance, a series of quinazolin-4(3H)-one derivatives bearing a phenoxy-acetamide moiety were synthesized and evaluated for their α-glucosidase inhibitory activity. One of the most potent compounds in this series, derivative 7b , exhibited an IC₅₀ value of 14.4 µM, which is approximately 53 times stronger than the standard drug, acarbose. nih.gov Kinetic studies revealed that this compound acts as a competitive inhibitor of α-glucosidase. nih.gov

Other research has identified 2-(4-chlorophenyl)-quinazolin-4(3H)-one and 2-(4-bromophenyl)-quinazolin-4(3H)-one as potent α-glucosidase inhibitors. semanticscholar.org Furthermore, molecular docking studies on 3-propylquinazoline-2,4(1H,3H)-dione and 3-cyclohexylquinazoline-2,4(1H,3H)-dione suggested high inhibitory activity against both α-amylase and α-glucosidase. mdpi.com While direct studies on this compound are limited, the consistent antidiabetic activity across its analogs underscores the therapeutic potential of this chemical class.

Alpha-Glucosidase Inhibitory Activity of Quinazolinone Derivatives

| Compound | IC₅₀ (µM) | Reference |

|---|---|---|

| Quinazolin-4(3H)-one derivative 7b | 14.4 | nih.gov |

| Acarbose (Standard) | ~763.2 (calculated from original data) | nih.gov |

Antioxidant Properties and Reactive Oxygen Species Scavenging

Quinazolinone derivatives are recognized for their antioxidant capabilities. nih.gov The antioxidant effect is often attributed to their ability to scavenge free radicals and reactive oxygen species (ROS), which are implicated in various pathological conditions when overproduced. nih.govnih.gov

The antioxidant activity of 2-substituted quinazolin-4(3H)-ones has been demonstrated through various assays, including DPPH, ABTS, and CUPRAC methods. nih.govnih.gov Research indicates that the presence and position of hydroxyl groups on the 2-phenyl ring are critical for radical scavenging activity. nih.govnih.gov For instance, to achieve notable antioxidant activity, at least one hydroxyl group is required on the phenyl ring, with dihydroxy-substituted quinazolinones showing the most potent effects, especially when the second hydroxyl group is in the ortho or para position. nih.govmdpi.com

One study found that 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one was a potent antioxidant. nih.gov Another investigation into phenolic derivatives of quinazolin-4(3H)-one showed that ortho-diphenolic derivatives, in particular, exerted a stronger antioxidant effect than standards like ascorbic acid and Trolox in DPPH, ABTS, and nitric oxide scavenging assays. mdpi.com The accumulation of ROS can be induced by certain quinazoline derivatives in cancer cells, leading to cell cycle arrest and apoptosis, highlighting another dimension of their biological activity. nih.gov

Antioxidant Activity of 2-Substituted Quinazolin-4(3H)-one Derivatives (DPPH Assay)

| Compound | EC₅₀ (µM) | Reference |

|---|---|---|

| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one (21e) | 7.5 | mdpi.com |

| 2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-one (21g) | 7.4 | mdpi.com |

| 2-(2,5-dihydroxyphenyl)quinazolin-4(3H)-one (21h) | 7.2 | mdpi.com |

Metal-Chelating Capabilities

The ability to chelate metal ions is an important therapeutic property, particularly in the context of diseases involving metal-induced oxidative stress or metalloenzymes. Certain quinazolinone derivatives have demonstrated significant metal-chelating properties. nih.govnih.gov

Specifically, derivatives of 2-phenylquinazolin-4(3H)-one that contain two hydroxyl groups in the ortho position on the phenyl ring have been shown to exhibit these capabilities. nih.govnih.gov This structural feature allows the molecule to effectively bind with metal ions. In a notable study, 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one was identified as not only a potent antioxidant but also possessing promising metal-chelating properties. nih.gov

Furthermore, a series of 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives were designed specifically as metal ion chelators and showed potent antiviral activities against the hepatitis C virus (HCV) by potentially binding with Mg²⁺ in the catalytic center of the NS5B polymerase enzyme. nih.gov

Anthelmintic Activity

Parasitic infections caused by helminths are a significant global health issue, and the development of new anthelmintic agents is crucial. The quinazoline scaffold has been explored for this purpose. ajrconline.orgnih.govamazonaws.com

Several novel series of quinazolinone derivatives have been synthesized and evaluated for their anthelmintic activity. In one study, quinazolinone derivatives clubbed with a pyrazole (B372694) moiety were tested against the common Indian earthworm Pheritima posthuma, a standard model for anthelmintic screening. ajrconline.org Another study synthesized novel thiazolo-quinazoline derivatives and found that out of 15 tested compounds, two showed good anthelmintic activity. nih.gov These findings suggest that the quinazolinone nucleus can serve as a valuable template for designing new and effective anthelmintic drugs. ajrconline.orgnih.gov

Antidiuretic Effects

While the quinazoline class of compounds has been associated with a very broad spectrum of biological activities, specific and detailed research focusing on the antidiuretic effects of this compound is not extensively documented in the reviewed literature. The general class of quinazolines has been cited for numerous properties, including antidiuretic activity, but dedicated studies to elucidate this specific mechanism for the title compound and its close derivatives are limited.

Anti-obesity Potential

Obesity is a complex metabolic disorder, and one therapeutic strategy involves the inhibition of enzymes related to fat metabolism, such as pancreatic lipase. journaljpri.com Quinazolinone derivatives have emerged as potential candidates in this area. A series of novel quinazolinone derivatives were synthesized and evaluated for their inhibitory action on pancreatic lipase. journaljpri.com Two compounds from the series, 3l and 3m , showed significant inhibitory potential with IC₅₀ values of 13.13 µg/mL and 13.80 µg/mL, respectively, which were comparable to the FDA-approved anti-obesity drug Orlistat (IC₅₀ of 12.72 µg/mL). journaljpri.com

Another target for anti-obesity agents is Glycogen Synthase Kinase 3 (GSK-3), which plays a role in cellular energy metabolism. nih.gov While not a quinazolinone, a structurally related 3-hydroxychromone derivative was identified as a potent GSK-3 inhibitor that markedly blocked adipocyte differentiation and reduced body weight gain in diet-induced obese mice. nih.gov This suggests that targeting GSK-3 could be a viable anti-obesity strategy for which quinazolinone-based compounds could be developed.

Pancreatic Lipase Inhibitory Activity of Quinazolinone Derivatives

| Compound | IC₅₀ (µg/mL) | Reference |

|---|---|---|

| Compound 3l | 13.13 | journaljpri.com |

| Compound 3m | 13.80 | journaljpri.com |

| Orlistat (Standard) | 12.72 | journaljpri.com |

Anti-psychotic Potential

There is currently no available scientific literature detailing the anti-psychotic potential of this compound. Research into the antipsychotic-like properties of the quinazolin-4-one scaffold has been conducted on other derivatives. For instance, studies on compounds such as 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one have shown potential antipsychotic-like activity by acting as negative allosteric modulators of the mGlu7 receptor. nih.govmdpi.com However, these findings are specific to different substitution patterns on the quinazolinone core and cannot be directly extrapolated to this compound.

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental properties of a molecule at the electronic level. These studies provide a basis for interpreting molecular structure, stability, and reactivity.

Density Functional Theory (DFT) and ab initio methods are mainstays of modern computational chemistry for studying quinazolinone systems. nih.govresearchgate.netnih.gov DFT, particularly using the B3LYP functional with basis sets such as 6-31G* or 6-311++G(d,p), is frequently used to optimize the ground-state geometries and calculate the electronic and spectroscopic properties of quinazolinone derivatives. mui.ac.irresearchgate.net These calculations are fundamental for understanding the electronic structure and have been applied to various quinazolinone-based compounds to explore their properties. nih.govmui.ac.ir

For instance, studies on quinazolinone Schiff base derivatives have utilized the B3LYP/6–31G* level of theory to optimize ground-state geometries and calculate various quantum chemical parameters. mui.ac.irresearchgate.net The choice of method and basis set is critical, as it influences the accuracy of the predicted properties. In studies of 4-hydroxyquinazoline (B93491), DFT calculations were essential in determining the relative stability of its different tautomeric forms. nih.gov

Conformational analysis and stability studies are critical for understanding the three-dimensional structure and energetic landscape of a molecule. For the quinazolinone core, a key aspect of its stability is tautomerism. Theoretical studies on 4-hydroxyquinazoline, the parent structure of the title compound, have investigated its potential isomeric forms. nih.gov DFT calculations revealed that the quinazolin-4(3H)-one tautomer is the most stable form in both the gaseous and aqueous phases. nih.gov This suggests that the keto-enol equilibrium strongly favors the keto form, which is a critical consideration for its chemical behavior.

The heterocyclic ring in related dihydroquinazolin-4(3H)-one structures has been shown to adopt an envelope conformation. nih.gov Such conformational preferences are determined by minimizing steric hindrance and optimizing electronic interactions within the molecule, influencing how it interacts with biological receptors.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter; a small gap indicates high chemical reactivity and polarizability, defining the molecule as "soft," whereas a large gap signifies a "hard" and less reactive molecule. nih.govirjweb.com

Computational studies on various quinazolinone derivatives have calculated these parameters to predict their reactivity. mui.ac.ir The analysis of the HOMO-LUMO gap provides insights into the charge transfer interactions that can occur within the molecule. nih.gov

Below is a table summarizing quantum chemical parameters calculated for a related quinazolinone Schiff base derivative using DFT.

| Parameter | Symbol | Value (eV) | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | -6.15 | Electron-donating ability |

| LUMO Energy | ELUMO | -2.12 | Electron-accepting ability |

| Energy Gap | ΔE | 4.03 | Chemical reactivity and stability |

| Ionization Potential | IP | 6.15 | Energy to remove an electron |

| Electron Affinity | EA | 2.12 | Energy released when gaining an electron |

| Hardness | η | 2.015 | Resistance to change in electron distribution |

| Softness | S | 0.248 | Inverse of hardness |

| Electronegativity | χ | 4.135 | Power to attract electrons |

| Electrophilicity Index | ω | 4.24 | Propensity to accept electrons |

Data derived from studies on quinazolinone Schiff base derivatives. mui.ac.ir

Computational methods, particularly DFT, are widely used for the in silico prediction of spectroscopic properties such as Infrared (IR), Raman, and UV-Vis spectra. nih.gov These theoretical spectra are often compared with experimental data to confirm the molecular structure and validate the computational model. uantwerpen.be

The process involves calculating vibrational frequencies and intensities for IR and Raman spectra, which helps in the assignment of specific spectral bands to the vibrational modes of the molecule's functional groups (e.g., C=O, N-H, C-N stretches). nih.govuantwerpen.be For UV-Vis spectra, time-dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax). Such computational studies have been performed on various quinazolinone derivatives to aid in their structural characterization. mui.ac.ir

Molecular Docking and Drug-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. scispace.com This method is essential in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a drug's mechanism of action. It estimates the binding affinity and analyzes the non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Molecular docking studies have been extensively performed on quinazolin-4(3H)-one derivatives to predict their binding affinity and interaction patterns with various biological targets. nih.govresearchgate.net A lower or more negative binding affinity value, typically expressed in kcal/mol, signifies a stronger and more stable binding interaction between the ligand and the protein. taylorandfrancis.com

Derivatives of quinazolin-4(3H)-one have been docked against several key protein targets implicated in cancer and other diseases. These targets include Cyclin-Dependent Kinase 2 (CDK2), Human Epidermal Growth Factor Receptor 2 (HER2), and Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net For example, docking analysis of certain quinazolin-4(3H)-one derivatives with HER2 revealed significant interactions with amino acid residues such as Met801 and Leu800 through hydrogen bonds, as well as several alkyl and pi-alkyl interactions. nih.govresearchgate.net Similarly, interactions with CDK2 have been shown to involve hydrogen bonds with residues like Asp86 and Leu83. scispace.comnih.gov These detailed interaction analyses are crucial for the rational design of more potent and selective inhibitors. researchgate.net

The following table summarizes the results of molecular docking studies for various quinazolin-4(3H)-one derivatives against different protein targets.

| Quinazolinone Derivative Type | Protein Target | PDB ID | Binding Affinity/Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|---|

| Ester Derivative (2i) | CDK2 | - | - | Asp86, His84, Ala31, Ile10, Gly11, Leu134 | nih.gov |

| Hydrazide Derivative (3i) | CDK2 | - | - | Leu83, Glu12, Gln131, Asn132 | nih.gov |

| Ester Derivative (2i) | HER2 | - | - | Met801, Leu800, Leu726, Ala751, Val734 | nih.govresearchgate.net |

| Hydrazide Derivative (3i) | HER2 | - | - | Met801, Leu800, Ser728, Thr862, Asp863 | nih.govresearchgate.net |

| Thioxoquinazolinone (1) | CDK2 | - | -7.9 | Leu83, Asp86, Gln131, Ile10 | scispace.com |

| Chlorophenylquinazolin-4(3H)-one Acetohydrazide (8l) | Tyrosinase | 2Y9X | -10.72 | His263, His85, His259, Val283, Phe264 | researchgate.net |

Investigation of Binding Modes and Key Molecular Interactions

Molecular docking studies on 3-hydroxy-2-phenylquinazolin-4(3H)-one derivatives consistently highlight the crucial role of the quinazolinone core in establishing stable interactions within the active sites of target proteins. The binding is typically characterized by a network of hydrogen bonds, hydrophobic interactions, and pi-stacking interactions.

For instance, the 4-hydroxy-2-quinolone fragment, a related structure, is noted for its ability to form critical hydrogen bonds. nih.gov Its carbamoyl (B1232498) group can form hydrogen bonds with residues like Arginine (Arg144), while the 4-hydroxyl group can interact with Glutamic acid (Glu58) and Arginine (Arg84) in the ATP binding site of S. aureus GyrB. nih.gov In studies involving Poly(ADP-ribose) polymerase (PARP), the oxygen atoms of a 4-hydroxyquinazoline derivative form strong, stable hydrogen bonds with key residues such as SER904, GLY863, and ASP766, with high occupancy rates during simulations. mdpi.com Similarly, in docking with PARP10, the amino quinazolin-4(3H)-one ring of a derivative was shown to form four pi-alkyl interactions with Ala921, Leu926, Tyr932, and Ile987, alongside a hydrogen bond with Ala911. nih.gov These interactions are fundamental to the stability and affinity of the ligand-protein complex.

Docking Studies with Specific Biological Targets

The therapeutic potential of the quinazolinone scaffold has been explored through docking studies against a wide array of biological targets implicated in various diseases. These studies predict the binding affinity and orientation of the compounds within the target's active site.

DNA Gyrase: As a target for novel antibacterial agents, derivatives of quinazolin-4(3H)-one have been docked into the ATP binding site of E. coli and S. aureus DNA gyrase. nih.govsemanticscholar.org Potent inhibitors showed strong binding affinities, with IC50 values in the low micromolar range, suggesting their potential to combat drug-resistant bacteria like MRSA. nih.govsemanticscholar.org

AKT1: In the search for anticancer agents, the AKT pathway is a significant target. nih.gov Docking studies of newly synthesized quinazoline (B50416) compounds against AKT1 have been performed to identify their inhibition properties. nih.gov

EGFR: The epidermal growth factor receptor (EGFR) is a key target in cancer therapy. nih.gov Numerous quinazolin-4(3H)-one analogs have been evaluated as EGFR inhibitors. nih.govunar.ac.id Molecular docking has confirmed that these compounds can achieve higher docking scores than the approved drug Gefitinib (B1684475), indicating strong binding to the receptor. nih.gov Docking analysis of specific derivatives with the EGFR protein kinase enzyme has revealed detailed 2D and 3D interaction maps. researchgate.net

PARP: Derivatives of 4-hydroxyquinazoline have been identified as potent PARP inhibitors. mdpi.com Molecular docking revealed that these compounds bind effectively to the PARP protein, with hydrogen bonding to residue ASP766 potentially contributing to overcoming drug resistance. mdpi.com

AChE and BChE: To address neurodegenerative diseases like Alzheimer's, quinazolin-4(3H)-one derivatives have been designed as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. nih.gov A lead compound, MR2938, showed promising AChE inhibitory activity with an IC50 value of 5.04 μM. nih.gov

COX-2: As a target for anti-inflammatory drugs, cyclooxygenase-2 (COX-2) has been investigated. impactfactor.org Docking studies of 3-Amino-2-Phenylquinazoline-4(3H)-One derivatives against COX-2 and COX-1 have been used to assess their potential as selective analgesic agents. ub.ac.id Some derivatives exhibit favorable binding energies, suggesting they can act as potent COX-2 inhibitors. impactfactor.orgmdpi.com

SARS-CoV-2 Mpro: In the effort to find treatments for COVID-19, the main protease (Mpro) of the SARS-CoV-2 virus is a validated target. nih.govnih.gov Quinazolin-4-one based inhibitors have been identified, with some compounds showing superior inhibitory activity against Mpro compared to reference compounds. nih.govnih.gov

Alpha-Amylase and Alpha-Glucosidase: These enzymes are targets for managing type 2 diabetes. nih.govnih.gov Derivatives of 2-arylquinazolin-4(3H)-ones have demonstrated potent inhibitory activity against yeast α-glucosidase, with some being several hundred times more active than the standard drug, acarbose. researchgate.net Docking studies have confirmed key interactions within the active sites of both α-amylase and α-glucosidase. mdpi.comnih.govnih.govmdpi.com

| Biological Target | Specific Derivative Studied | Key Findings (Binding Energy/IC50) | Interacting Residues | Source |

|---|---|---|---|---|

| DNA Gyrase B (S. aureus) | N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides | f14 IC50: 0.28 µM | Glu58, Arg84, Arg144 | nih.gov |

| PARP | 4-Hydroxyquinazoline derivative (B1) | IC50: 63.81 nM | SER904, GLY863, ASP766 | mdpi.com |

| EGFR | Quinazoline-4(3H)-one analogs | Docking scores higher than Gefitinib (-171.379 to -179.138) | Not Specified | nih.gov |

| AChE | Quinazolin-4(3H)-one derivative (MR2938) | IC50: 5.04 μM | Not Specified | nih.gov |

| α-Glucosidase | 2-arylquinazolin-4(3H)-one (Compound 12) | IC50: 0.3 ± 0.01 µM | Not Specified | researchgate.net |

| SARS-CoV-2 Mpro | Quinazolin-4-one derivative (C7) | IC50: 0.085 ± 0.006 μM | Not Specified | nih.govnih.gov |

| COX-2 | 4-chlorophenyl-quinazoline-4-[3H]-one derivative | Rerank Score: -122.54 kcal/mol | Not Specified | impactfactor.org |

Molecular Dynamics Simulations

To complement the static views provided by molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior and stability of the ligand-protein complex over time. These simulations confirm the binding modes predicted by docking and provide deeper insights into the nature of molecular interactions.

For a 4-hydroxyquinazoline derivative complexed with PARP, a 30-nanosecond MD simulation showed minimal fluctuations in the root mean square deviation (RMSD) and radius of gyration (Rg), indicating a high level of stability for the complex. mdpi.com Analysis of the simulation trajectory confirmed that strong hydrogen bonds with residues GLY863, SER904, and ASP766 were maintained with very high occupancy rates (99.6%, 99.2%, and 88.6%, respectively), further supporting the strong binding interaction. mdpi.com Similarly, 100 ns MD simulations have been used to study the stability of 2,3-dihydroquinazolin-4(1H)-one derivatives with leishmanial proteins, confirming that equilibrium is achieved and that the ligand interaction induces conformational fluctuations in the protein receptor. mdpi.com

In Silico ADME/Tox Profiling and Prediction

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is a critical step in early-stage drug discovery. In silico tools are widely used to evaluate the drug-likeness and potential liabilities of compounds.

| Compound Class | Property | Prediction | Source |

|---|---|---|---|

| 2,3-disubstituted quinazolin-4-one | Gastrointestinal Absorption | High | actascientific.com |

| 2,3-disubstituted quinazolin-4-one | CYP1A Inhibition | Yes | actascientific.com |

| 2,3-disubstituted quinazolin-4-one | CYP2D6 Inhibition | Yes | actascientific.com |

| 2,3-disubstituted quinazolin-4-one | Hepatotoxicity | Predicted for some analogs | actascientific.com |

| Synthesized quinazolin-4(3H)-one derivatives | Blood-Brain Barrier (BBB) Permeation | Good (BBB+) | nih.gov |

| Synthesized quinazolin-4(3H)-one derivatives | Carcinogenicity | Non-carcinogenic | nih.gov |

Future Directions and Advanced Research Perspectives

Rational Design and Development of Novel 3-Hydroxy-2-phenylquinazolin-4(3H)-one Derivatives with Enhanced Specificity and Potency

The rational design of novel derivatives of this compound is a cornerstone of future research, aiming to enhance the specificity and potency of these compounds. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how chemical modifications at different positions of the quinazolinone ring influence biological activity. nih.govresearchgate.netresearchgate.net For instance, substitutions at the 2 and 3 positions of the quinazolinone ring have been shown to be critical in modulating the pharmacological effects of these molecules. nih.govresearchgate.netresearchgate.net

Recent research has focused on designing quinazolinone-based derivatives that target specific enzymes and receptors involved in disease pathways. For example, novel quinazolinone derivatives have been synthesized and evaluated as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, which is crucial for tumor growth. dovepress.com One study reported the synthesis of 3-phenylquinazolinone derivatives that exhibited significant anticancer activity by effectively inhibiting VEGFR-2. dovepress.com Another area of active investigation is the development of quinazolinone-based Poly (ADP-ribose) polymerase (PARP-1) inhibitors, which have shown promise as anticancer agents. scispace.comresearchgate.net

The design of hybrid molecules that combine the quinazolinone scaffold with other pharmacologically active moieties is another promising strategy. This approach aims to create multifunctional molecules with enhanced therapeutic efficacy. For example, quinazolinone derivatives have been linked with urea functionality to create potent VEGFR-2 inhibitors. dovepress.com

Exploration of Undiscovered Therapeutic Targets and Biological Pathways

While the anticancer properties of quinazolinone derivatives are well-documented, ongoing research is expanding their therapeutic potential to other diseases by exploring novel biological targets and pathways. The versatility of the quinazolinone scaffold allows it to interact with a wide range of biological targets, making it a valuable platform for drug discovery. ijpsjournal.com

Recent studies have investigated the potential of quinazolinone derivatives as inhibitors of multiple tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR), HER2, and Cyclin-Dependent Kinase 2 (CDK2). nih.gov These enzymes are often dysregulated in various cancers, and their inhibition can lead to significant therapeutic benefits. Furthermore, the AKT signaling pathway, which is frequently overactive in human cancers, has been identified as a potential target for novel quinazolinone derivatives. nih.gov Molecular docking studies have supported the potential of these compounds to inhibit AKT1, suggesting a new avenue for cancer therapy. nih.gov

Beyond cancer, researchers are exploring the antiviral and antimicrobial activities of quinazolinone derivatives. globalresearchonline.netmdpi.comnih.gov In silico studies have predicted novel antiviral activity against picornavirus, opening up new possibilities for the development of antiviral agents. globalresearchonline.net The antibacterial effects of some quinazolinone derivatives are thought to be mediated through the inhibition of bacterial DNA gyrase, a crucial enzyme for bacterial replication. nih.gov

Integration of Advanced Computational Modeling with Experimental Validation

The integration of advanced computational modeling with experimental validation is becoming increasingly important in the development of this compound derivatives. In silico techniques such as molecular docking, three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, and ADME (absorption, distribution, metabolism, and excretion) studies are being used to design and screen novel compounds with improved therapeutic profiles. globalresearchonline.netunar.ac.id

Molecular docking studies have been instrumental in understanding the binding interactions between quinazolinone derivatives and their biological targets. nih.govglobalresearchonline.netnih.gov For instance, docking simulations have been used to predict the binding modes of novel quinazolinone derivatives within the active sites of enzymes like AKT1 and PARP-1, providing a rationale for their observed biological activities. scispace.comresearchgate.netnih.gov 3D-QSAR models have also been developed to predict the biological activity of new compounds based on their three-dimensional structures, aiding in the design of more potent inhibitors. unar.ac.id

Furthermore, in silico ADME and toxicity prediction tools are being employed to assess the drug-likeness and potential toxicity of newly designed compounds at an early stage of the drug discovery process. nih.govglobalresearchonline.net This helps in prioritizing compounds with favorable pharmacokinetic properties and low toxicity for further experimental evaluation. The combination of these computational approaches with traditional wet-lab experiments accelerates the drug discovery process and reduces the costs associated with the development of new therapeutic agents.

Continued Development of Sustainable and Efficient Synthetic Methodologies

The development of sustainable and efficient synthetic methodologies for the production of this compound and its derivatives is a key focus of current research. Green chemistry approaches are being increasingly adopted to minimize the environmental impact of chemical synthesis. nih.govtandfonline.comdntb.gov.uabohrium.com These methods often involve the use of eco-friendly solvents, recyclable catalysts, and energy-efficient reaction conditions. nih.govfrontiersin.org

Recent advancements in this area include the use of novel catalysts, such as magnetically recoverable palladium catalysts, to facilitate the synthesis of quinazolinones in environmentally benign solvent systems like PEG/water. frontiersin.org Microwave-assisted organic synthesis has also emerged as a powerful tool for the rapid and efficient synthesis of quinazolinone derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. bohrium.comtandfonline.com

Furthermore, researchers are exploring the use of deep eutectic solvents (DESs) as green reaction media for the synthesis of quinazolinones. tandfonline.comtandfonline.com DESs are biodegradable, have low toxicity, and can be easily prepared from readily available starting materials. The use of concentrated solar radiation as a renewable energy source in combination with natural catalysts like lemon juice has also been reported for the eco-friendly synthesis of quinazolinone derivatives. nih.gov These sustainable synthetic strategies not only reduce the environmental footprint of drug manufacturing but also have the potential to make the production of these important compounds more cost-effective.

Translational Research and Pre-clinical Development towards Clinical Applications

Translational research and pre-clinical development are crucial steps in bridging the gap between basic scientific discoveries and the clinical application of this compound derivatives. This phase involves a comprehensive pharmacological evaluation of promising lead compounds to assess their efficacy and safety before they can be tested in humans.

Pre-clinical studies typically involve in vitro and in vivo experiments to determine the biological activity of the compounds. In vitro assays are used to evaluate the cytotoxicity of the compounds against various cancer cell lines and to determine their inhibitory activity against specific molecular targets. dovepress.comnih.gov For example, numerous studies have reported the cytotoxic effects of novel quinazolinone derivatives against human cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and Caco-2 (colon cancer). nih.gov

Compounds that show promising results in in vitro studies are then advanced to in vivo animal models to evaluate their efficacy and to gather more information about their pharmacokinetic and toxicological profiles. The data generated from these pre-clinical studies are essential for filing an Investigational New Drug (IND) application with regulatory agencies to initiate clinical trials in humans. While the journey from the laboratory to the clinic is long and challenging, the continued research and development of this compound derivatives hold significant promise for the discovery of new and effective treatments for a variety of diseases.

Q & A

Q. What are the common synthetic routes for 3-hydroxy-2-phenylquinazolin-4(3H)-one?

The synthesis of quinazolin-4(3H)-one derivatives typically involves cyclization reactions using anthranilic acid derivatives or substituted benzamides. Key methods include:

- Cyclocondensation : Reacting 2-aminobenzamide with aldehydes or ketones in the presence of acidic catalysts (e.g., POCl₃ or trifluoroacetic acid) to form the quinazolinone core .

- One-pot synthesis : Utilizing trifluoroacetic acid as both a solvent and catalyst for introducing trifluoromethyl groups, as demonstrated in analogous trifluoromethylated quinazolinones .

- Functionalization : Post-synthetic modifications, such as nucleophilic substitution (e.g., using aryl amines or thiols) to introduce substituents at the 2- or 3-positions .

Q. Which spectroscopic methods are most effective for characterizing quinazolin-4(3H)-one derivatives?

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the quinazolinone scaffold and substituent positions. For example, the carbonyl group at C4 appears as a distinct singlet near δ 160-170 ppm in ¹³C NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS validates molecular weight and fragmentation patterns, particularly for halogenated or heterocyclic derivatives .

- X-ray Crystallography : Resolves stereochemical ambiguities and confirms crystal packing, as seen in structurally similar compounds like 3-(4-chlorophenyl)-2-thioquinazolinones .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound synthesis?

Optimization strategies include:

- Catalyst screening : Transition metals (e.g., FeCl₃) or Brønsted acids (e.g., Bi(TFA)₃) enhance cyclization efficiency, as shown in trifluoromethylated quinazolinone synthesis (yields improved from 23% to 88%) .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while reducing agents (e.g., NaBH₄) stabilize reactive intermediates .

- Temperature control : Multi-step reactions (e.g., chlorination followed by Grignard addition) require precise temperature gradients to avoid side reactions .

Q. What experimental approaches are used to elucidate the mechanism of bioactivity in quinazolin-4(3H)-one derivatives?

- Molecular Docking : Predicts binding affinity to targets like cyclooxygenase-2 (COX-2) or NF-κB, as demonstrated in anti-inflammatory quinazolinones .

- Enzyme Inhibition Assays : Measures IC₅₀ values against kinases or proteases using fluorogenic substrates (e.g., ATPase assays for antitumor activity) .

- Cellular Pathways : Western blotting or qPCR identifies downstream effects, such as apoptosis markers (e.g., caspase-3) in cancer cell lines treated with 3-arylquinazolinones .

Q. How should researchers address contradictions in biological activity data across different studies on quinazolin-4(3H)-one analogs?

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups vs. alkyl chains) on bioactivity. For example, 2-thioether derivatives show enhanced antimicrobial activity over 2-alkoxy analogs .

- Standardized Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time to minimize variability .

- Meta-Analysis : Aggregate data from multiple studies to identify consensus targets (e.g., DNA topoisomerase II inhibition in anticancer studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.